Cas no 1211597-13-5 (5-Amino-4-bromo-2-fluorophenol)

5-Amino-4-bromo-2-fluorophenol 化学的及び物理的性質
名前と識別子
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- 5-Amino-4-bromo-2-fluorophenol
- 2-Bromo-4-fluoro-5-hydroxyaniline
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- インチ: 1S/C6H5BrFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
- InChIKey: XAMPGHQTYDZSBZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1N)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.2
5-Amino-4-bromo-2-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020710-500mg |
2-Bromo-4-fluoro-5-hydroxyaniline |
1211597-13-5 | 97% | 500mg |
$798.70 | 2023-09-04 | |
Alichem | A013020710-1g |
2-Bromo-4-fluoro-5-hydroxyaniline |
1211597-13-5 | 97% | 1g |
$1534.70 | 2023-09-04 | |
Alichem | A013020710-250mg |
2-Bromo-4-fluoro-5-hydroxyaniline |
1211597-13-5 | 97% | 250mg |
$504.00 | 2023-09-04 |
5-Amino-4-bromo-2-fluorophenol 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
5-Amino-4-bromo-2-fluorophenolに関する追加情報
Introduction to 5-Amino-4-bromo-2-fluorophenol (CAS No. 1211597-13-5)
5-Amino-4-bromo-2-fluorophenol is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 1211597-13-5, this compound represents a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both amino and halogen substituents, makes it a valuable building block for further functionalization, enabling the development of novel therapeutic agents.
The compound's structure consists of a phenol ring substituted with an amino group at the 5-position, a bromine atom at the 4-position, and a fluorine atom at the 2-position. This specific arrangement of functional groups imparts distinct reactivity and electronic characteristics, which are highly sought after in medicinal chemistry. The presence of both electron-donating (amino) and electron-withdrawing (bromine and fluorine) groups creates a balance that allows for diverse chemical transformations, making it an attractive candidate for drug discovery efforts.
In recent years, 5-Amino-4-bromo-2-fluorophenol has been explored in several cutting-edge research projects aimed at developing new pharmaceuticals. One notable area of interest is its application in the synthesis of kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The bromine and fluorine substituents on the phenol ring enhance the compound's binding affinity to target proteins, while the amino group provides a handle for further derivatization. This has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.
Another significant application of 5-Amino-4-bromo-2-fluorophenol is in the development of antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. Researchers have leveraged its reactivity to design novel antibiotics that exhibit enhanced efficacy against drug-resistant strains. Preliminary studies have shown that derivatives of 5-Amino-4-bromo-2-fluorophenol demonstrate potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a scaffold for future antimicrobial therapies.
The compound's role in material science is also emerging as an important area of study. Its ability to form stable complexes with metals and other organic molecules makes it useful in the development of advanced materials with applications in catalysis, sensors, and electronics. The halogen substituents facilitate coordination interactions with transition metals, enabling the design of novel catalysts that can accelerate key chemical reactions under mild conditions. This has opened up new possibilities for green chemistry initiatives aimed at reducing waste and energy consumption in industrial processes.
From a synthetic chemistry perspective, 5-Amino-4-bromo-2-fluorophenol serves as a valuable precursor for constructing more complex heterocyclic compounds. The presence of multiple reactive sites allows chemists to employ a wide range of synthetic strategies, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. These methods have been instrumental in generating libraries of novel compounds for high-throughput screening in drug discovery programs. The efficiency and scalability of these synthetic routes have made 5-Amino-4-bromo-2-fluorophenol a preferred choice for academic and industrial researchers alike.
The pharmacological properties of 5-Amino-4-bromo-2-fluorophenol have also been investigated for their potential in treating neurological disorders. Studies suggest that derivatives of this compound may modulate neurotransmitter receptors and ion channels, offering new therapeutic avenues for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The ability to fine-tune its structure through functionalization has allowed researchers to develop molecules with optimized pharmacokinetic profiles and reduced side effects.
In conclusion, 5-Amino-4-bromo-2-fluorophenol (CAS No. 1211597-13-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative solutions to global health challenges. As our understanding of its properties continues to evolve, so too will its role in advancing scientific discovery and technological innovation.
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